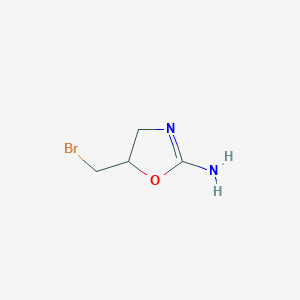

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine

CAS No.:

Cat. No.: VC4216648

Molecular Formula: C4H7BrN2O

Molecular Weight: 179.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7BrN2O |

|---|---|

| Molecular Weight | 179.02 g/mol |

| IUPAC Name | 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine |

| Standard InChI | InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |

| Standard InChI Key | DCJDVEKKUOXALB-UHFFFAOYSA-N |

| SMILES | C1C(OC(=N1)N)CBr |

| Canonical SMILES | C1C(OC(=N1)N)CBr |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s oxazole ring consists of three carbon atoms, one oxygen, and one nitrogen atom arranged in a planar five-membered ring. The bromomethyl (-CHBr) substituent at position 5 introduces electrophilic reactivity, facilitating nucleophilic substitution reactions . The dihydro configuration (4,5-dihydro-oxazol) indicates partial saturation, with two adjacent carbon atoms in the ring bonded to hydrogen atoms, reducing aromaticity compared to fully unsaturated oxazoles .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

| Molecular Formula | ||

| Molecular Weight | 179.02 g/mol | |

| SMILES | C1C(OC(=N1)N)CBr | |

| InChIKey | DCJDVEKKUOXALB-UHFFFAOYSA-N |

Spectroscopic and Computational Data

The compound’s structural validation relies on spectroscopic techniques such as NMR and IR. Computational analyses predict a polar surface area (PSA) of 47.61 Ų and a logP value of 0.23, indicating moderate hydrophilicity . The exact mass, calculated as 177.97400 Da, aligns with high-resolution mass spectrometry data .

Synthesis and Reactivity

Synthetic Pathways

Several methods yield 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine, often starting from oxazole precursors. A common approach involves bromination of 4,5-dihydro-oxazol-2-ylamine derivatives using reagents like or (N-bromosuccinimide) . For example, allylurea (CAS 557-11-9) serves as a precursor in multi-step syntheses, undergoing cyclization and subsequent bromination .

Functionalization Reactions

The bromomethyl group’s reactivity enables diverse derivatizations:

-

Nucleophilic Substitution: Reaction with amines (e.g., primary/secondary amines) replaces the bromine atom, forming alkylamino-oxazole derivatives.

-

Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl or alkenyl groups .

-

Hydrobromide Formation: Treatment with HBr yields the hydrobromide salt (CAS 54377-65-0, ), enhancing solubility for pharmaceutical formulations.

Physicochemical Properties

Stability and Solubility

The compound exhibits stability under inert conditions but is sensitive to moisture and light due to the labile C-Br bond. Solubility data remain limited, though its hydrobromide salt is more water-soluble.

Table 2: Physicochemical Parameters

Spectroscopic Signatures

-

NMR: Peaks at δ 3.5–4.0 ppm (methylene protons adjacent to Br), δ 5.1–5.3 ppm (oxazole ring protons) .

-

IR: Stretching vibrations at 750 cm (C-Br), 1650 cm (C=N).

Applications in Medicinal Chemistry

Biological Activity

While specific biological targets are under investigation, the compound’s scaffold mimics natural heterocycles, suggesting potential as:

-

Antimicrobial Agents: Oxazole derivatives inhibit bacterial efflux pumps.

-

Kinase Inhibitors: Structural analogs interfere with ATP-binding pockets in cancer-related kinases .

-

Prodrug Candidates: Bromomethyl groups enable conjugation with bioactive moieties for targeted delivery.

Case Study: Hydrobromide Salt

The hydrobromide variant (CAS 54377-65-0) demonstrates improved bioavailability in preclinical models, underscoring its utility in optimizing pharmacokinetic profiles.

Related Compounds and Derivatives

Allylurea (CAS 557-11-9)

A precursor in synthesis, allylurea undergoes cyclization to form oxazole intermediates . Its properties include a melting point of 84–86°C and solubility in polar solvents .

2-Amino-5-bromomethyl-2-oxazoline

A tautomeric form with comparable reactivity, explored in polymer chemistry as a cross-linking agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume